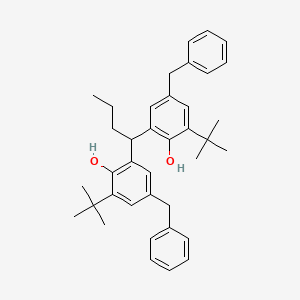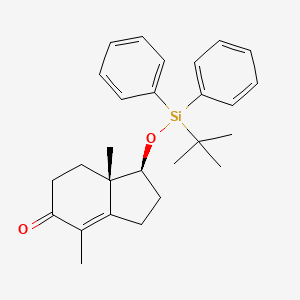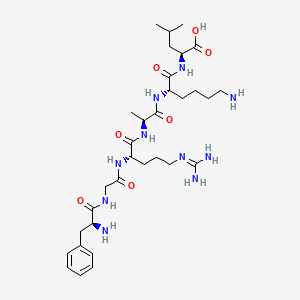
2,2'-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) is an organic compound with the molecular formula C38H46O2. It is a phenolic compound characterized by the presence of two benzyl and tert-butyl substituted phenol groups connected by a butane-1,1-diyl bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) typically involves the reaction of 4-benzyl-6-tert-butylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and tert-butyl substituted phenol rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant effects in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Mechanism of Action
The antioxidant mechanism of 2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The molecular targets include reactive oxygen species (ROS) and metal ions involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid
- Bis(4-tert-butylphenyl)amine
- 2,2-双(过氧化叔丁基)丁烷
Uniqueness
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) is unique due to its specific structure that combines benzyl and tert-butyl substituted phenol groups with a butane-1,1-diyl bridge. This structure imparts significant antioxidant properties, making it highly effective in stabilizing polymers and other materials. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Properties
CAS No. |
675819-09-7 |
|---|---|
Molecular Formula |
C38H46O2 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
4-benzyl-2-[1-(5-benzyl-3-tert-butyl-2-hydroxyphenyl)butyl]-6-tert-butylphenol |
InChI |
InChI=1S/C38H46O2/c1-8-15-30(31-22-28(20-26-16-11-9-12-17-26)24-33(35(31)39)37(2,3)4)32-23-29(21-27-18-13-10-14-19-27)25-34(36(32)40)38(5,6)7/h9-14,16-19,22-25,30,39-40H,8,15,20-21H2,1-7H3 |
InChI Key |
SKALSWBLERWZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)CC2=CC=CC=C2)C(C)(C)C)O)C3=C(C(=CC(=C3)CC4=CC=CC=C4)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)

![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)



![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
